(2S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride
Overview
Description
(2S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride: is a chiral amino acid derivative with a cyanophenyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid and 4-cyanobenzaldehyde.
Reaction Steps:
Industrial Production Methods: The industrial production of (2S)-2-amino-3-(4-cyanophenyl)propanoic acid hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the cyanophenyl group, converting it to an aminophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to (2S)-2-amino-3-(4-aminophenyl)propanoic acid hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Protein Engineering: Utilized in the design of novel proteins with enhanced properties.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-cyanophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanophenyl group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
(2S)-2-Amino-3-phenylpropanoic acid hydrochloride: Lacks the cyanophenyl group, resulting in different chemical properties and biological activities.
(2S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride: Contains a nitrophenyl group instead of a cyanophenyl group, leading to variations in reactivity and applications.
(2S)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride: Features a methoxy group, which alters its electronic and steric properties.
Uniqueness: The presence of the cyanophenyl group in (2S)-2-amino-3-(4-cyanophenyl)propanoic acid hydrochloride imparts unique electronic and steric characteristics, enhancing its binding affinity and specificity in various applications. This makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
2-amino-3-(4-cyanophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H |
InChI Key |
XFSNISFWRBJSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C#N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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